Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

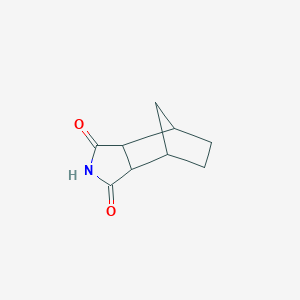

Structure

3D Structure

Properties

IUPAC Name |

4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVOBMOBWMOLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330270 | |

| Record name | Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14805-29-9, 6713-41-3 | |

| Record name | NSC238001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Molecule of Bicyclic Rigidity and Synthetic Versatility

An In-depth Technical Guide to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Prepared by: Gemini, Senior Application Scientist

This compound, identified by CAS Number 14805-29-9, is a bicyclic imide with a unique and rigid molecular architecture.[1] Its structure is built upon a norbornane skeleton, a bridged ring system that imparts significant steric and conformational constraints. This compound, often referred to as a nadic imide derivative, is a saturated analog of the product from the well-known Diels-Alder reaction between cyclopentadiene and maleimide.[2][3] While it may appear to be a simple heterocyclic compound, its true value lies in its role as a pivotal intermediate in advanced chemical synthesis.

Primarily, it is recognized as a key building block in the synthesis of Lurasidone, an atypical antipsychotic medication used in the treatment of schizophrenia.[4][5][6] Beyond its pharmaceutical importance, the underlying nadimide structure is fundamental in the field of polymer science for creating high-performance thermosetting polyimides with exceptional thermal and mechanical stability.[7][8][9] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and critical applications for professionals in research and development.

Physicochemical Properties

The compound's physical and chemical characteristics are dictated by its rigid, saturated bicyclic structure and the polar imide functional group. It typically appears as a white to light brown crystalline solid.[4][5][10] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [10][11][12][13] |

| Molecular Weight | 165.19 g/mol | [11][12][13][14] |

| CAS Number | 14805-29-9 | [4][5][10][12] |

| Appearance | White to almost white powder/crystalline solid | [4][5][10] |

| Melting Point | 173-176 °C | [4][10] |

| Boiling Point | 355 °C (Predicted) | [4][10] |

| Density | 1.285 g/cm³ (Predicted) | [4][10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][10] |

| pKa | 11.85 ± 0.20 (Predicted) | [4][10] |

| Topological Polar Surface Area | 46.2 Ų | [13][14][15] |

| XLogP3 | 0.7 | [13][14][15] |

Synthesis and Stereochemical Considerations

The synthesis of this compound is a classic two-step process that beautifully illustrates fundamental principles of organic chemistry: a [4+2] cycloaddition followed by a reduction.

Step 1: The Diels-Alder Reaction

The journey begins with the formation of the unsaturated precursor, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This is achieved through the Diels-Alder reaction, a powerful tool for forming six-membered rings.[2]

-

Diene: Cyclopentadiene. This five-membered cyclic diene is exceptionally reactive in Diels-Alder reactions because its conjugated double bonds are locked in the required s-cis conformation.[2]

-

Dienophile: Maleimide. The electron-withdrawing nature of the two carbonyl groups adjacent to the double bond makes maleimide a highly reactive dienophile.[16]

The reaction is stereoselective. Under kinetic control (i.e., at lower temperatures), the reaction favors the formation of the endo isomer. This preference is explained by the theory of secondary orbital interactions, where the pi system of the dienophile's carbonyl groups favorably interacts with the developing pi bond in the diene during the transition state. The exo isomer, while sterically less hindered and therefore thermodynamically more stable, is formed more slowly.[2] For many applications, including as a Lurasidone intermediate, the exo isomer is the desired starting point for the subsequent hydrogenation.[4]

Step 2: Catalytic Hydrogenation

To arrive at the target molecule, the carbon-carbon double bond within the norbornene ring of the Diels-Alder adduct must be reduced. This is accomplished via catalytic hydrogenation.

This reduction saturates the ring system, yielding the final this compound. A common and efficient method involves using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[4][10]

Reactivity and Derivatization

The chemical utility of this molecule stems from the reactivity of its imide functional group.

-

N-H Acidity: The proton on the nitrogen atom is acidic (predicted pKa ≈ 11.85), making it susceptible to deprotonation by a moderately strong base.[4][10] The resulting anion is a potent nucleophile.

-

N-Substitution: This nucleophilic nitrogen can readily react with various electrophiles, such as alkyl halides or acyl chlorides. This N-substitution is the cornerstone of its use as a synthetic intermediate, allowing for the attachment of complex side chains required for pharmacologically active molecules like Lurasidone.[17]

The saturated norbornane backbone is generally unreactive under standard conditions, providing a rigid and stable scaffold for the appended functional groups.

Core Applications

Pharmaceutical Intermediate for Lurasidone

The most prominent and well-documented application is its role as a key intermediate in the multi-step synthesis of Lurasidone.[4][5][10] Lurasidone is an important antipsychotic drug for treating schizophrenia.[5] The rigid, bicyclic structure of the hexahydro-methanoisoindole-dione core serves as a validated scaffold onto which the rest of the complex drug molecule is constructed.

Monomer for High-Performance Polymers

The unsaturated precursor, known as nadic imide, and its derivatives are critical in materials science. They are used as end-capping agents for oligomers that can be thermally cured to form thermosetting polyimides.[8][9] These materials are prized for their:

-

Exceptional Thermal Stability: Capable of withstanding very high temperatures.[7]

-

Superior Mechanical Strength: Offering rigidity and durability.[18][19]

-

Excellent Electrical Resistance: Making them suitable for electronic and aerospace applications.[7][19]

The curing process involves a retro-Diels-Alder reaction at elevated temperatures, which releases cyclopentadiene and generates highly reactive maleimide end-groups that subsequently polymerize to form a robust, cross-linked network.[9][20]

Validated Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is based on a general procedure described for the reduction of the unsaturated precursor.[4][10]

Objective: To synthesize (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione from its tetrahydro- precursor.

Materials:

-

rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1 equivalent)

-

10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% w/w)

-

Methanol (Sufficient to create a slurry)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Water

Equipment:

-

Autoclave or a suitable hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Reactor Charging: In an autoclave, suspend the starting material, rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and the 10% Pd/C catalyst in methanol.[4][10]

-

Inerting: Seal the autoclave and purge the atmosphere by replacing the air with nitrogen several times.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, pressurizing the reactor to the desired pressure (e.g., 8 atm).[4][10]

-

Reaction Monitoring: Maintain the reaction under stirring. The reaction progress can be monitored by observing hydrogen consumption or by taking aliquots for analysis by Gas Chromatography (GC).[4][10]

-

Catalyst Removal: Upon completion, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

-

Workup and Isolation: Concentrate the filtrate under reduced pressure to a smaller volume. Slowly add water to the concentrated solution to precipitate the product.[4][10]

-

Purification: Cool the resulting suspension. Collect the white solid product by centrifugation or filtration. Wash the solid with water to remove any residual impurities.[4][10]

-

Drying: Dry the final product under vacuum to obtain (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with high purity (e.g., >99% by GC).[4][10]

Conclusion

This compound is more than a mere catalog chemical; it is a testament to elegant and efficient synthesis. Its rigid bicyclic framework, derived from one of organic chemistry's most famous reactions, provides a stable and predictable scaffold. This stability, combined with the reactive potential of the imide nitrogen, makes it an invaluable intermediate for constructing complex molecules in the pharmaceutical industry and a foundational component for robust, high-performance materials in polymer science. Understanding its core properties and synthetic pathways is essential for researchers aiming to leverage its unique structure in drug discovery and materials innovation.

References

- 1. CAS 14805-29-9: (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1… [cymitquimica.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. apicule.com [apicule.com]

- 7. nbinno.com [nbinno.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. EP0424224B1 - Nadimide resin based expanded materials - Google Patents [patents.google.com]

- 10. 14805-29-9 | CAS DataBase [m.chemicalbook.com]

- 11. This compound | C9H11NO2 | CID 428477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | CID 10749555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-, (3aR,4S,7R,7aS)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-, (3AR,4S,7R,7AS)-REL- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated bicyclic imide, is a molecule of significant interest in both materials science and pharmaceutical development. Its rigid, well-defined three-dimensional structure, derived from the norbornane framework, imparts unique properties to polymers and serves as a crucial chiral building block in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its nomenclature, stereoisomerism, synthesis, characterization, and key applications, with a particular focus on the distinction and utility of its endo and exo isomers.

Nomenclature and Stereochemistry: Defining the Isomers

The core structure of this compound is a product of the Diels-Alder reaction between cyclopentadiene and maleimide, followed by hydrogenation. The stereochemical outcome of the initial cycloaddition dictates the formation of two primary diastereomers: the endo and exo isomers. This stereoisomerism is pivotal, as it significantly influences the molecule's physical properties and reactivity.

The IUPAC nomenclature for these isomers can be complex due to the bridged ring system. A more systematic name, 4-azatricyclo[5.2.1.02,6]decane-3,5-dione, is also used. The stereochemistry is explicitly defined in the full IUPAC name.

| Isomer | IUPAC Name | CAS Number |

| exo | (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 14805-29-9 |

| endo | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 28871-95-6 |

Note: The specific stereochemical descriptors (3aR, 4S, 7R, 7aS) and (3aR, 4R, 7S, 7aS) define the relative configuration of the stereocenters in the exo and endo isomers, respectively.

The distinction between the exo and endo isomers lies in the orientation of the imide ring relative to the methylene bridge of the norbornane framework. In the endo isomer, the imide ring is on the same side as the bridge, leading to greater steric hindrance. Conversely, in the exo isomer, the imide ring is on the opposite side, resulting in a more thermodynamically stable conformation.

Synthesis and Mechanistic Insights

The synthesis of the unsaturated precursor to this compound, bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a classic example of a Diels-Alder reaction. The subsequent hydrogenation of the double bond yields the target saturated compound.

The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control

The reaction between cyclopentadiene (the diene) and maleimide (the dienophile) is subject to kinetic and thermodynamic control, which dictates the initial formation of the endo or exo adduct.[1]

-

Kinetic Control (Low Temperature): At lower reaction temperatures, the reaction is essentially irreversible, and the product that forms faster is the major product. The endo isomer is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile, which stabilizes the endo transition state.[1]

-

Thermodynamic Control (High Temperature): At higher temperatures, the Diels-Alder reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the more stable product is favored. The exo isomer is thermodynamically more stable due to reduced steric hindrance between the imide ring and the diene's bridge. Therefore, heating the kinetically formed endo adduct can lead to its isomerization to the more stable exo form.[2][3]

Figure 1: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction.

Experimental Protocols

Protocol 1: Synthesis of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (Kinetic Product)

This protocol is adapted from standard laboratory procedures for the Diels-Alder reaction of cyclopentadiene and maleic anhydride, with maleimide substituted as the dienophile.[4][5]

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer via fractional distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.

-

Reaction Setup: In a suitable flask, dissolve maleimide in ethyl acetate with gentle warming.

-

Cooling: Cool the maleimide solution in an ice bath.

-

Addition of Cyclopentadiene: Slowly add the freshly prepared, cold cyclopentadiene to the maleimide solution with stirring. An exothermic reaction will occur.

-

Crystallization: Allow the reaction mixture to stand at room temperature. The endo adduct will crystallize out of solution.

-

Isolation and Purification: Collect the crystals by vacuum filtration, wash with cold hexane, and air dry. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol 2: Synthesis of exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (Thermodynamic Product)

The exo isomer is typically obtained through the thermal isomerization of the endo adduct.[2][3]

-

Isomerization: Place the purified endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide in a high-boiling point, inert solvent such as 1,2-dimethoxybenzene.

-

Heating: Heat the mixture to a high temperature (e.g., 190-200 °C) for several hours. The progress of the isomerization can be monitored by techniques such as NMR spectroscopy.

-

Isolation and Purification: After cooling, the exo isomer can be isolated. This often involves removing the solvent under reduced pressure and purifying the resulting solid by recrystallization. The separation of the remaining endo isomer can be challenging and may require careful fractional crystallization or chromatography.

Protocol 3: Hydrogenation to this compound

The hydrogenation of the unsaturated bicyclic imide to its saturated analog is a standard procedure. A general method is described in a patent for the synthesis of Lurasidone.[6]

-

Catalyst and Solvent: Suspend the unsaturated endo or exo imide and a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol in an autoclave.

-

Hydrogenation: Seal the autoclave, replace the air with nitrogen, and then introduce hydrogen gas to a specified pressure.

-

Reaction Monitoring: The reaction is monitored by the consumption of hydrogen.

-

Workup: Upon completion, filter off the catalyst. Concentrate the filtrate and precipitate the product by adding a non-solvent like water.

-

Isolation: Collect the solid product by filtration, wash with water, and dry to yield the desired this compound.

Figure 2: General Synthesis Workflow.

Spectroscopic Characterization

The endo and exo isomers can be readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the norbornane framework are highly sensitive to the stereochemistry of the imide ring.

Key distinguishing features in the ¹H NMR spectra of the unsaturated precursors are the chemical shifts of the protons at positions 2 and 3. For the exo isomer, these protons are typically shifted downfield compared to the endo isomer. In the ¹³C NMR spectra, the chemical shift of the methylene bridge carbon (C7) is a significant indicator, with the exo isomer showing a downfield shift compared to the endo isomer.[7]

While specific data for the saturated target molecules is less commonly published, the trends observed in their unsaturated precursors are expected to be similar.

Applications

Pharmaceutical Intermediate: Synthesis of Lurasidone

The exo isomer of this compound is a critical intermediate in the synthesis of the atypical antipsychotic drug Lurasidone.[6][8][9] Lurasidone is used for the treatment of schizophrenia and bipolar disorder.[6] The specific stereochemistry of the exo isomer is essential for the correct three-dimensional structure of the final drug molecule, which is crucial for its pharmacological activity. Patents detailing the synthesis of Lurasidone explicitly specify the use of the exo dicarboximide.[8][9]

Polymer Science: High-Performance Materials

Norbornene dicarboximide derivatives are valuable monomers in Ring-Opening Metathesis Polymerization (ROMP) for the synthesis of high-performance polymers.[1][10] These polymers, often referred to as polynorbornenes, exhibit a range of desirable properties, including:

-

High Thermal Stability: The rigid norbornane backbone contributes to high glass transition temperatures (Tg) and excellent thermal stability.[11]

-

Good Mechanical Properties: These polymers can be tailored to have high strength and modulus.

-

Optical Transparency: Polynorbornenes are often optically clear, making them suitable for optical applications.

-

Low Dielectric Constant: This property is advantageous for applications in microelectronics.[11]

-

Tunable Properties: The imide nitrogen provides a convenient handle for introducing various functional groups, allowing for the fine-tuning of the polymer's properties, such as solubility, and optical and electronic characteristics.[10]

The choice between the endo and exo monomer can influence the polymerization process and the properties of the resulting polymer. Exo isomers are generally more reactive in ROMP.[2]

Conclusion

This compound is a versatile chemical entity whose utility is fundamentally linked to its stereochemistry. The ability to selectively synthesize the endo and exo isomers through kinetic and thermodynamic control of the Diels-Alder reaction is a testament to the elegance of organic synthesis. The distinct applications of these isomers, from the life-saving role of the exo form in the synthesis of Lurasidone to the use of norbornene dicarboximides in advanced polymer materials, underscore the importance of this compound in modern chemistry. This guide has provided a comprehensive overview for researchers and professionals, highlighting the key aspects of its synthesis, characterization, and application, thereby facilitating its effective use in both academic and industrial settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.latech.edu [www2.latech.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. US9518047B2 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]

- 9. EP3207041B1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]

- 10. bu.edu.eg [bu.edu.eg]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a pivotal building block in modern pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this bicyclic imide and its critical role as a stereochemically defined intermediate.

Introduction: The Significance of a Rigid Scaffold

This compound, often referred to as 2,3-norbornanedicarboximide, is a saturated heterocyclic compound featuring a rigid bicyclo[2.2.1]heptane framework. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The constrained conformational flexibility of this scaffold makes it an invaluable component in medicinal chemistry, where precise spatial orientation of functional groups is paramount for achieving desired pharmacological activity.

The most notable application of this molecule is as a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder[1][2][3][4]. The specific stereochemistry of the this compound precursor is crucial for the diastereoselective synthesis of Lurasidone, underscoring the importance of a thorough understanding of its three-dimensional structure[5][6].

Elucidation of Structure and Stereochemistry

The core structure of this compound is a norbornane system with a fused succinimide ring. The presence of four chiral centers at positions 3a, 4, 7, and 7a gives rise to several possible stereoisomers. However, the synthetic route, which typically involves a Diels-Alder reaction, significantly narrows the stereochemical outcomes to two principal diastereomers: exo and endo.

The Crucial Distinction: Exo vs. Endo Isomers

The terms exo and endo describe the relative stereochemistry of the succinimide ring with respect to the methano bridge of the norbornane framework.

-

In the endo isomer, the imide ring is oriented syn (on the same side) to the shorter bridge (the C5-C6 bond).

-

In the exo isomer, the imide ring is oriented anti (on the opposite side) to the shorter bridge.

The most commonly encountered and commercially available form is the exo isomer, specifically (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, with the CAS number 14805-29-9[7][8].

Caption: 3D structures of the exo and endo isomers.

The stereochemical integrity of the exo isomer is paramount in the synthesis of Lurasidone, as it dictates the spatial arrangement of the substituent introduced at the nitrogen atom, ultimately influencing the drug's binding affinity to its target receptors[5][6][9].

Synthetic Pathways and Stereochemical Control

The synthesis of this compound is a multi-step process that begins with a classic Diels-Alder reaction, followed by imide formation and subsequent hydrogenation. The stereochemical outcome is determined in the initial cycloaddition step.

The Diels-Alder Reaction: A Game of Kinetics and Thermodynamics

The journey to the target molecule commences with the [4+2] cycloaddition of cyclopentadiene (the diene) and maleic anhydride (the dienophile) to form cis-5-norbornene-2,3-dicarboxylic anhydride. This reaction can yield both endo and exo diastereomers.

Caption: Diels-Alder reaction pathway and endo-exo isomerization.

-

Kinetic Control (Endo Preference): The Diels-Alder reaction between cyclopentadiene and maleic anhydride, when conducted at or below room temperature, predominantly yields the endo adduct. This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.

-

Thermodynamic Control (Exo Stability): The exo isomer is thermodynamically more stable due to reduced steric hindrance between the anhydride ring and the C5-C6 double bond of the norbornene framework. The endo adduct can be converted to the more stable exo isomer through thermal isomerization[2][10][11]. This process typically involves heating the endo isomer at high temperatures (e.g., 190-220 °C), which can be facilitated by microwave irradiation[2][10][12]. The mechanism of this isomerization is believed to proceed through a retro-Diels-Alder reaction to regenerate the starting materials, which then recombine to form the thermodynamically favored exo product.

Experimental Protocols

-

Reactant Preparation: In a suitable reaction vessel, dissolve maleic anhydride in ethyl acetate. Subsequently, add hexane to the solution.

-

Reaction Initiation: Cool the mixture in an ice bath and add freshly distilled cyclopentadiene dropwise. An exothermic reaction should be observed.

-

Crystallization and Isolation: Allow the reaction mixture to stand at room temperature to facilitate crystallization of the endo adduct. Cool the mixture further in an ice bath to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration, wash with cold hexane, and dry. The typical melting point of the endo anhydride is approximately 165 °C.

-

Isomerization: Place the purified cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a reaction vessel with a high-boiling solvent such as toluene or o-dichlorobenzene.

-

Heating: Heat the mixture to a high temperature (e.g., 200-220 °C) for several hours[2]. Alternatively, microwave irradiation for a shorter duration can be employed[12].

-

Isolation and Purification: Cool the reaction mixture to induce crystallization of the exo adduct. The crude product can be recrystallized from a suitable solvent like benzene to yield the pure exo isomer, which has a melting point of around 141-143 °C[11].

The resulting exo- or endo-anhydride is then converted to the corresponding imide, followed by catalytic hydrogenation to yield the final saturated product.

-

Imide Synthesis: The anhydride is reacted with a source of ammonia, such as ammonium acetate, typically at elevated temperatures, to form the imide ring[6].

-

Catalytic Hydrogenation: The unsaturated imide is dissolved in a suitable solvent, such as methanol, and subjected to catalytic hydrogenation in an autoclave. A palladium on carbon (Pd/C) catalyst is commonly used, and the reaction is carried out under hydrogen pressure[8]. The reaction progress is monitored by hydrogen consumption or gas chromatography.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration, and the solvent is concentrated. The product is then precipitated by the addition of water, filtered, and dried to yield the desired this compound as a white solid[8].

Spectroscopic Characterization: Distinguishing the Isomers

| Proton/Carbon | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) | Key Differentiating Features |

| H2, H3 (methine) | Exo: ~2.7-2.9 | Exo: ~45-47 | In the exo isomer, these protons are in a more shielded environment. |

| Endo: ~3.2-3.4 | Endo: ~48-50 | In the endo isomer, these protons are deshielded. | |

| H7 (bridge) | Exo: Two distinct signals for syn and anti protons | Exo: ~38-40 | The chemical shift of the bridge carbon (C7) is a key indicator. |

| Endo: Two distinct signals for syn and anti protons | Endo: ~30-32 | C7 is significantly more shielded in the endo isomer. | |

| C=O (carbonyl) | - | Exo & Endo: ~175-180 | Minimal difference between isomers. |

Note: The chemical shifts are approximate and can vary depending on the solvent and N-substituent. The data is inferred from the spectra of unsaturated precursors and related norbornane structures.

Infrared (IR) spectroscopy can also be used for characterization. The key absorptions for both isomers will be the N-H stretch (around 3200-3300 cm⁻¹) and the symmetric and asymmetric C=O stretching of the imide group (around 1700-1780 cm⁻¹).

Application in Drug Development: The Lurasidone Case Study

The (3aR,4S,7R,7aS) exo-isomer of this compound is a critical starting material for the synthesis of the antipsychotic drug Lurasidone[1][2][3][4].

Caption: Simplified synthetic route to Lurasidone.

In the synthesis of Lurasidone, the exo-imide undergoes N-alkylation with a quaternary ammonium salt intermediate[6][9]. The rigid exo configuration of the norbornane scaffold ensures that the bulky substituent is introduced on the less sterically hindered face of the molecule. This stereocontrol is essential for achieving the correct final three-dimensional structure of Lurasidone, which is necessary for its high affinity and selectivity for dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors. The use of the endo isomer would lead to a different diastereomer of Lurasidone with potentially altered pharmacological properties and reduced therapeutic efficacy.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its rigid, well-defined stereochemistry, which can be controlled through a judicious choice of synthetic conditions, makes it an ideal building block for complex pharmaceutical targets. A comprehensive understanding of the nuances of its exo and endo isomers, from their synthesis to their spectroscopic signatures, is fundamental for its effective application in drug discovery and development. The case of Lurasidone serves as a compelling example of how the precise control of stereochemistry in a seemingly simple intermediate can have profound implications for the final biological activity of a drug molecule.

References

- 1. chegg.com [chegg.com]

- 2. prepchem.com [prepchem.com]

- 3. skpharmatech.in [skpharmatech.in]

- 4. exo-2,3-Norbornanedicarboximide | CAS No- 14805-29-9 [chemicea.com]

- 5. CZ306203B6 - Lurasidone synthesis process - Google Patents [patents.google.com]

- 6. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 7. 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-, (3AR,4S,7R,7AS)-REL- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 9. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]

- 10. www2.latech.edu [www2.latech.edu]

- 11. researchgate.net [researchgate.net]

- 12. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Melting Point and Solubility Analysis

Introduction

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, identified by CAS Number 14805-29-9, is a saturated heterocyclic compound featuring a rigid bicyclo[2.2.1]heptane (norbornane) framework.[1][2][3] Its chemical formula is C₉H₁₁NO₂ with a molecular weight of approximately 165.19 g/mol .[1][4] This molecule is of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[5][6][7][8]

The physical properties of an active pharmaceutical ingredient (API) or its intermediates, particularly melting point and solubility, are fundamental parameters that govern its behavior throughout the drug development lifecycle. The melting point is a critical indicator of purity and identity, while the solubility profile directly influences reaction kinetics, purification strategies (such as recrystallization), and, ultimately, the formulation and bioavailability of the final drug product.

This technical guide provides an in-depth analysis of the reported melting point and solubility data for this compound. It synthesizes publicly available data with expert insights and presents standardized, field-proven protocols for the empirical validation of these essential properties. The objective is to equip researchers, chemists, and formulation scientists with a reliable reference for handling and characterizing this important synthetic building block.

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This characteristic makes melting point determination one of the most straightforward and reliable methods for assessing the purity of a compound.

Reported Values and In-Field Analysis

A review of chemical supplier and database information reveals a notable discrepancy in the reported melting point for this compound. This underscores the imperative for in-house verification.

| Parameter | Reported Value Range | Source(s) |

| Melting Point | 173-176 °C | [4][5][9][10] |

| Melting Point | 152 °C | [5][11] |

Expertise & Causality: Such discrepancies are not uncommon in chemical literature and can arise from several factors:

-

Purity: The presence of even minor impurities can depress and broaden the melting range, a phenomenon known as melting point depression. The lower value of 152 °C could potentially correspond to a sample of lower purity than one melting at 173-176 °C.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.

-

Experimental Technique: Differences in the heating rate, thermometer calibration, or visual interpretation between different laboratories can lead to variations in reported values.

Given this variance, it is a mandatory quality control step to experimentally determine the melting range for each new batch of the material. A sharp range (e.g., 1-2 °C) is a strong indicator of high purity.

Standard Protocol for Melting Point Determination (Capillary Method)

The following protocol describes a self-validating system for the accurate determination of melting point using a standard capillary-based apparatus (e.g., a Mel-Temp® or similar device).

Methodology:

-

Apparatus Calibration: Prior to analysis, verify the performance of the melting point apparatus using certified reference standards with melting points that bracket the expected range of the sample (e.g., caffeine, vanillin). This ensures the trustworthiness of the temperature readings.

-

Sample Preparation: Ensure the sample, typically a white to light brown crystalline solid, is completely dry.[5][6][10] Grind a small amount into a fine powder to ensure uniform packing.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a packed column height of 2-3 mm. Uniform packing is crucial for efficient and even heat transfer.

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set an initial rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly (e.g., to ~15-20 °C below the lower anticipated value).

-

Reduce the heating rate to 1-2 °C/min. This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature of the heating block accurately reflects the temperature of the sample.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Experimental Workflow Visualization

Caption: Workflow for Melting Point Determination.

Solubility Profile: Foundation for Formulation and Synthesis

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS) and dictates everything from solvent choice for synthesis and purification to the design of a dosage form with adequate bioavailability.

Reported Solubility Data

The currently available data for this compound is qualitative, providing a preliminary but incomplete picture of its solubility characteristics.

| Solvent | Reported Solubility | Source(s) |

| Chloroform | Slightly Soluble | [5][8][9][10][11] |

| Methanol | Slightly Soluble | [5][8][9][10][11] |

Expertise & Causality: The term "slightly soluble" is imprecise for scientific purposes. The slight solubility in both a non-polar aprotic solvent (chloroform) and a polar protic solvent (methanol) suggests the molecule possesses both lipophilic (the bicycloalkane cage) and hydrophilic (the imide group) characteristics. A comprehensive, quantitative assessment across a panel of solvents with varying polarities is necessary for process chemistry and pre-formulation studies.

Protocol for Quantitative Equilibrium Solubility Assessment

This protocol outlines the "shake-flask" method, a gold-standard technique for determining thermodynamic (equilibrium) solubility. This method ensures that the solution is fully saturated, providing a true measure of the compound's maximum solubility in a given solvent at a specific temperature.

Methodology:

-

Solvent Selection: Choose a range of solvents relevant to pharmaceutical processing, covering different polarity indices. Examples include:

-

Aqueous Buffer (pH 7.4)

-

Ethanol (Polar Protic)

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

-

Acetone (Polar Aprotic)

-

Toluene (Non-polar)

-

-

Sample Preparation: Add an excess amount of the crystalline compound to a known volume of each selected solvent in a sealed vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator.

-

The equilibration time is critical for achieving a true thermodynamic value. A minimum of 24-48 hours is standard to ensure the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To obtain a clear, particle-free aliquot of the supernatant, centrifugation is the preferred method (e.g., 10,000 rpm for 15 minutes).

-

Alternatively, carefully filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound. This step is a self-validating control to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantitative Analysis:

-

Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.

-

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

Caption: Workflow for Equilibrium Solubility Assessment.

Summary and Key Insights for Researchers

This compound is a pivotal intermediate whose physicochemical properties must be well-understood for successful process development and pharmaceutical manufacturing.

-

Melting Point: There is conflicting data in the public domain, with reported ranges of 173-176 °C and a distinct value of 152 °C .[4][5][9][10][11] This highlights the absolute necessity for researchers to perform their own melting point determination as a primary quality control and identity check on any received or synthesized batch. A sharp, high melting range is indicative of high purity.

-

Solubility: The compound is qualitatively described as slightly soluble in chloroform and methanol .[5][8][9][10][11] This limited information suggests a mixed polarity, but quantitative data is required for any meaningful application. The standardized equilibrium solubility protocol provided in this guide serves as a blueprint for generating the robust data needed for solvent selection in synthesis, purification, and pre-formulation activities.

Ultimately, the principles and protocols detailed herein provide a framework for establishing a reliable and comprehensive physicochemical profile for this compound, ensuring data integrity and facilitating its effective use in research and development.

References

- 1. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | CID 10749555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-, (3aR,4S,7R,7aS)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | C9H11NO2 | CID 428477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 14805-29-9 | CAS DataBase [m.chemicalbook.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , 99% , 14805-29-9 - CookeChem [cookechem.com]

- 8. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Cas 14805-29-9,(3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | lookchem [lookchem.com]

- 10. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione CAS#: 14805-29-9 [amp.chemicalbook.com]

- 11. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated bicyclic imide, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents and functional polymers. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the relationship between its molecular structure and its spectral features.

Molecular Structure and Key Features

This compound possesses a complex, bridged ring system. The molecule has a plane of symmetry, which influences its spectroscopic signatures, particularly in NMR. Understanding the stereochemistry and the unique proton and carbon environments is essential for accurate spectral interpretation.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.94 | br s | 1H | N-H |

| 3.29 | t, J=1.8 Hz | 2H | H-4, H-7 |

| 2.65 | s | 2H | H-3a, H-7a |

| 1.62 | t, J=1.8 Hz | 2H | H-5, H-6 (endo) |

| 1.47 | t, J=1.8 Hz | 2H | H-5, H-6 (exo) |

| 1.34 | s | 1H | H-8 (syn) |

| 1.28 | s | 1H | H-8 (anti) |

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

-

The broad singlet at 7.94 ppm is characteristic of the imide proton (N-H). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

The triplet at 3.29 ppm corresponds to the two bridgehead protons (H-4 and H-7). The small coupling constant (J = 1.8 Hz) is indicative of their dihedral angle relationship with the neighboring bridge protons.

-

The sharp singlet at 2.65 ppm is assigned to the two protons adjacent to the carbonyl groups (H-3a and H-7a). Their equivalence is due to the molecule's symmetry.

-

The two triplets at 1.62 and 1.47 ppm arise from the endo and exo protons of the ethylene bridge (H-5 and H-6). Their distinct chemical shifts are a consequence of their different spatial orientations relative to the rest of the molecule.

-

The two singlets at 1.34 and 1.28 ppm are assigned to the syn and anti protons of the methylene bridge (H-8).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 177.9 | C=O |

| 46.8 | C-3a, C-7a |

| 41.6 | C-4, C-7 |

| 24.5 | C-5, C-6 |

| 22.8 | C-8 |

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

-

The signal at 177.9 ppm is characteristic of the carbonyl carbons of the imide group.

-

The signals at 46.8 ppm and 41.6 ppm are assigned to the methine carbons of the bicyclic framework.

-

The signals at 24.5 ppm and 22.8 ppm correspond to the methylene carbons of the ethylene and methylene bridges, respectively. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the following methods are commonly employed:

-

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method requires minimal sample preparation.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 3: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3242 | Strong, Broad | N-H stretching |

| 2966, 2877 | Medium-Strong | C-H stretching (aliphatic) |

| 1772 | Strong | C=O stretching (asymmetric) |

| 1695 | Very Strong | C=O stretching (symmetric) |

| 1338 | Medium | C-N stretching |

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

-

The strong, broad absorption band at 3242 cm⁻¹ is indicative of the N-H stretching vibration of the imide group. The broadening is a result of hydrogen bonding.

-

The bands in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic CH and CH₂ groups in the bicyclic system.

-

The two strong absorption bands at 1772 cm⁻¹ and 1695 cm⁻¹ are characteristic of the asymmetric and symmetric C=O stretching vibrations of the cyclic imide, respectively. This is a hallmark feature for identifying the imide functionality.

-

The band at 1338 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a common technique for the mass analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically after being vaporized.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation

The EI mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺• (Molecular Ion) |

| 137 | 15 | [M - CO]⁺• |

| 99 | 45 | [M - C₅H₆]⁺• (Retro-Diels-Alder) |

| 66 | 85 | [C₅H₆]⁺• (Cyclopentadiene) |

| 41 | 30 | [C₃H₅]⁺ |

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

-

The peak at m/z 165 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ).[6][7] The high intensity of the molecular ion peak indicates its relative stability under EI conditions.

-

A key fragmentation pathway for this type of bridged system is a retro-Diels-Alder reaction. The peak at m/z 99 represents the loss of cyclopentadiene (C₅H₆, 66 Da) from the molecular ion.

-

The intense peak at m/z 66 corresponds to the cyclopentadiene fragment ion, which is a stable species.

-

The peak at m/z 137 is likely due to the loss of a carbonyl group (CO, 28 Da) from the molecular ion.

-

The peak at m/z 41 is a common fragment in aliphatic systems, corresponding to the allyl cation [C₃H₅]⁺.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (EI-MS) Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and stereochemistry of the bicyclic framework. The IR spectrum clearly identifies the characteristic functional groups, particularly the cyclic imide. The mass spectrum provides the molecular weight and offers insights into the fragmentation patterns, which are consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important chemical entity, facilitating its reliable identification and use in further scientific endeavors.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 6. This compound | C9H11NO2 | CID 428477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | CID 10749555 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated heterocyclic imide with significant potential in medicinal chemistry and materials science. Recognizing the current scarcity of experimental data for this specific compound, this document emphasizes the robust methodologies required for its full thermodynamic characterization. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to pursue further investigation into this promising molecule. The guide details the theoretical underpinnings and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, providing a roadmap for future research and development.

Introduction: Unveiling a Molecule of Interest

This compound, a bicyclic imide, represents a class of compounds with a rigid, three-dimensional structure that imparts unique physicochemical properties.[1][2] Its scaffold is a recurring motif in pharmacologically active molecules and advanced polymer precursors.[3][4][5][6] The thermodynamic properties of this molecule are fundamental to understanding its behavior in various applications, from predicting its stability and solubility in drug formulations to controlling its reactivity in polymerization processes.

It is important to distinguish this compound, a saturated imide with the molecular formula C₉H₁₁NO₂, from its unsaturated analog, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (often referred to as Nadic Anhydride), which has the molecular formula C₉H₈O₃. While structurally related, their distinct functional groups (imide vs. anhydride) and saturation levels lead to significantly different chemical and thermodynamic behaviors. This guide will focus exclusively on the saturated imide.

Given the nascent stage of research into this specific molecule, this guide will not only present the limited available data but also provide a comprehensive framework for its experimental determination. By detailing the causality behind experimental choices, we aim to empower researchers to generate the high-quality thermodynamic data necessary to unlock the full potential of this compound.

Physicochemical and Computed Thermodynamic Properties

While extensive experimental thermodynamic data for this compound is not yet available in the public domain, a combination of data from chemical suppliers and computational models provides a preliminary understanding of its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molar Mass | 165.19 g/mol | PubChem[1] |

| Appearance | White to almost white powder/crystalline | ChemicalBook[7] |

| Melting Point | 173-176 °C | ChemBK[8] |

| Boiling Point (Predicted) | 355 °C | ChemicalBook[9] |

| Density (Predicted) | 1.285 g/cm³ | ChemBK[8] |

| Flash Point (Predicted) | 171 °C | ChemicalBook[9] |

| XLogP3 (Computed) | 0.7 | PubChem |

| Topological Polar Surface Area (Computed) | 46.2 Ų | PubChem[1] |

Note: The melting point is reported by chemical suppliers and should be confirmed by experimental analysis. Other properties are largely based on computational predictions and await experimental validation.

Core Thermodynamic Parameters: A Framework for Experimental Determination

A thorough understanding of the thermodynamic landscape of this compound requires the experimental determination of several key parameters. This section outlines the significance of these parameters and the primary techniques for their measurement.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the thermodynamic stability of a molecule. For organic compounds like this compound, the enthalpy of formation is typically determined indirectly from the enthalpy of combustion.

Bomb calorimetry is the gold standard for measuring the heat of combustion of solid and liquid samples.[10][11][12]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Workflow for Determining Enthalpy of Combustion:

Causality and Trustworthiness:

-

High-Pressure Oxygen: Ensures complete and rapid combustion, which is essential for accurate heat measurement.[10]

-

Adiabatic or Isoperibol Setup: The calorimeter is designed to either prevent heat loss to the surroundings (adiabatic) or to precisely account for it, ensuring that the measured temperature change is solely due to the combustion reaction.[11][12]

-

Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[11] This calibration step is crucial for the accuracy of the measurements.

Phase Transitions: Melting Point and Enthalpy of Fusion

The melting point (Tm) and enthalpy of fusion (ΔfusH) are fundamental thermodynamic properties that define the transition from the solid to the liquid state. They are critical for material processing, purification (e.g., crystallization), and predicting solubility.

DSC is a powerful technique for studying thermal transitions of materials.[13][14] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle: The sample and a reference material are heated or cooled at a controlled rate. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow compared to the reference. This difference is detected and recorded.

Workflow for Determining Melting Point and Enthalpy of Fusion:

Causality and Trustworthiness:

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are related to physical transitions.[15]

-

Controlled Heating Rate: A consistent heating rate is crucial for reproducible and accurate measurements of transition temperatures and enthalpies.[15]

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[16]

Thermal Stability

Understanding the thermal stability of this compound is critical for its handling, storage, and processing, especially in applications that may involve elevated temperatures.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17]

Principle: A sample is placed on a precision balance within a furnace. The temperature is ramped up at a controlled rate, and the mass of the sample is continuously monitored. Mass loss indicates decomposition or volatilization.

Workflow for Assessing Thermal Stability:

Causality and Trustworthiness:

-

Controlled Atmosphere: The choice of purge gas (inert or reactive) allows for the study of different decomposition pathways (pyrolysis vs. oxidation).[18][19]

-

High-Precision Balance: The core of the TGA instrument, the microbalance, ensures accurate measurement of mass changes, allowing for quantitative analysis of decomposition events.[17]

-

Coupled Techniques: For a more in-depth understanding of the decomposition mechanism, the off-gases from the TGA can be analyzed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[18][20]

Gibbs Free Energy and Spontaneity

The Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process at constant temperature and pressure.[21][22] The change in Gibbs free energy (ΔG) is defined by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.

-

ΔG < 0: The process is spontaneous.

-

ΔG > 0: The process is non-spontaneous.

-

ΔG = 0: The system is at equilibrium.

For this compound, the Gibbs free energy of processes such as dissolution is of paramount importance in drug development, as it directly relates to solubility.[23][24]

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) of the compound and its constituent elements.[25][26]

Future Directions and a Call for Experimental Data

This guide has laid out the theoretical and experimental framework necessary for a comprehensive thermodynamic characterization of this compound. The current lack of experimental data presents a significant opportunity for researchers in physical chemistry, materials science, and pharmaceutical development.

Future work should prioritize:

-

Precise determination of the melting point and enthalpy of fusion using DSC.

-

Measurement of the enthalpy of combustion via bomb calorimetry to establish an accurate enthalpy of formation.

-

Investigation of thermal stability under both inert and oxidative atmospheres using TGA.

-

Determination of heat capacity as a function of temperature using DSC.

-

Studies on the thermodynamics of sublimation to understand solid-vapor equilibria.[27][28]

-

Measurement of solubility in various solvents at different temperatures to determine the thermodynamics of dissolution.[23][24][29]

The generation of this fundamental data will be invaluable for the rational design of new drugs, the development of novel polymers, and the advancement of our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

- 1. This compound | C9H11NO2 | CID 428477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-, (3AR,4S,7R,7AS)-REL- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. mdpi.com [mdpi.com]

- 4. "Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from" by AYŞE TAN, BİRGÜL KOÇ et al. [journals.tubitak.gov.tr]

- 5. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione CAS#: 14805-29-9 [m.chemicalbook.com]

- 10. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 11. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 12. scribd.com [scribd.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. s4science.at [s4science.at]

- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 16. tainstruments.com [tainstruments.com]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gibbs Free Energy [chemed.chem.purdue.edu]

- 22. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. sid.ir [sid.ir]

- 25. Gibbs Free Energy – Introductory Chemistry, 1st Canadian Edition [Clone] [opentextbc.ca]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Thermodynamics of sublimation, crystal lattice energies, and crystal structures of racemates and enantiomers: (+)- and (+/-)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific personnel and does not constitute a replacement for a formal risk assessment conducted by a certified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Preamble: Navigating the Knowns and Unknowns

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a bridged bicyclic imide, serves as a crucial building block in complex organic synthesis, notably as a key intermediate in the manufacturing of pharmaceuticals like Lurasidone.[1][2] Its rigid, three-dimensional structure makes it a valuable synthon for creating molecules with precise stereochemistry. However, for the laboratory professional, this utility must be balanced with a thorough understanding of its potential hazards.

This guide synthesizes the available health and safety data to provide a comprehensive overview for researchers. A critical aspect of this compound's safety profile is the current absence of extensive quantitative toxicological data in publicly accessible literature and safety data sheets.[3][4] This data gap necessitates a cautious and conservative approach to handling, storage, and disposal. The protocols and recommendations outlined herein are designed to establish a self-validating system of safety, ensuring that procedural controls are in place to mitigate both identified and potential, unquantified risks.

Section 1: Chemical Identity and GHS Hazard Profile

The compound is primarily identified by its CAS Number, which is crucial for cross-referencing safety information across different suppliers and databases.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione; Norbornane-exo-2,3-dicarboximide; Bicyclo[2.2.1]heptane-2,3-dicarboximide[3][5] |

| CAS Number | 14805-29-9[3][6][7] |

| Molecular Formula | C₉H₁₁NO₂[7][8][9] |

| Molecular Weight | 165.19 g/mol [7][9][10] |

| Appearance | White to almost white crystalline powder[1][11] |

| Melting Point | ~152 °C[1][11] |

Globally Harmonized System (GHS) Classification

This compound is classified under the GHS with several key hazard warnings that dictate its handling procedures. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][5][7] |

| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5][7] |

| Reproductive Toxicity | Effects on or via lactation | H362: May cause harm to breast-fed children (classification may vary by supplier)[3] |

GHS Pictograms:

-

Exclamation Mark: Indicates skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.

-

Health Hazard: May be used by some suppliers to indicate potential reproductive toxicity.

Section 2: Toxicological Profile - A Data-Limited Landscape

A defining feature of the safety profile for this compound is the lack of comprehensive, peer-reviewed toxicological studies. Multiple supplier safety data sheets explicitly state "no data available" for critical quantitative endpoints.[3][4]

Acute and Chronic Toxicity

-

Oral LD50: No data available.[4] The classification as "Category 4, Harmful if swallowed" is based on available information but is not supported by a specific LD50 value in the reviewed documentation.[3][7]

-

Dermal LD50: No data available.[4]

-

Inhalation LC50: No data available.[4]

-

Carcinogenicity, Mutagenicity, Teratogenicity: No data available.

Expert Insight: The absence of LD50/LC50 values means that a precise lethal dose has not been established. Therefore, all routes of exposure—ingestion, inhalation, and skin contact—must be considered potentially harmful. The causality behind the "Harmful if swallowed" classification, without a public LD50, suggests it may be based on analogue data or non-public internal studies. Researchers must operate under the assumption that the substance has the potential for significant toxicity.

Ecotoxicity

Environmental fate and effects data are also largely absent.

-

Toxicity to fish: No data available.[3]

-

Toxicity to daphnia and other aquatic invertebrates: No data available.[3]

-

Toxicity to algae: No data available.[3]

Given the lack of data, the compound should not be allowed to enter drains or surface water.[8] All waste must be collected and treated as hazardous chemical waste.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety system relies on engineering controls, administrative controls, and personal protective equipment (PPE) working in concert. The following protocols are based on the known hazards and the principle of minimizing all potential exposures.

Engineering Controls

-

Ventilation: All handling of the solid compound should occur in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[4][8] Mechanical exhaust is required.[8]

-

Containment: Use a powder-containment balance enclosure for weighing. If not available, weigh the material in a fume hood, taking care to minimize air currents that could disperse the powder.

-

Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is mandatory.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[3][4]

-

Skin Protection:

-